Hydroxyl-terminated polyethylene glycol is synthesized from ethylene oxide through polymerization processes. The specific variant HO-Peg18-OH has a molecular formula of and a molecular weight of approximately 810.96 g/mol . The compound is categorized under polyether compounds due to its ether linkages and hydrophilic properties, making it soluble in water and many organic solvents.
The synthesis of HO-Peg18-OH typically involves the anionic polymerization of ethylene oxide. This method allows for the precise control over the molecular weight and functionality of the resulting polyethylene glycol. Here are the key steps involved in its synthesis:
Key parameters that influence synthesis include:
The molecular structure of HO-Peg18-OH consists of a linear arrangement of repeating ethylene glycol units linked by ether bonds. The hydroxyl groups at both terminal ends contribute to its hydrophilicity and reactivity in further chemical modifications.
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure and purity of HO-Peg18-OH, providing insights into its chemical environment and confirming the presence of hydroxyl groups.
HO-Peg18-OH participates in various chemical reactions due to its functional groups:
These reactions can be conducted under mild conditions, making HO-Peg18-OH a versatile building block in synthetic chemistry.
The mechanism of action for HO-Peg18-OH primarily revolves around its role as a hydrophilic polymer in drug delivery systems:
The effectiveness of HO-Peg18-OH in these applications can be analyzed through various techniques such as dynamic light scattering (DLS) for particle size analysis and in vitro release studies.
HO-Peg18-OH exhibits several notable physical and chemical properties:
These properties make HO-Peg18-OH suitable for various applications in pharmaceuticals and materials science.
HO-Peg18-OH finds extensive applications across multiple scientific domains:
HO-PEG18-OH (CAS 4445-03-8) is a monodisperse polyethylene glycol (PEG)-based linker with the chemical formula C₃₆H₇₄O₁₉ and a molecular weight of 810.96 g/mol [3] [8]. Structurally, it consists of 18 repeating ethylene oxide units (–CH₂–CH₂–O–) terminated with hydroxyl groups at both ends, conferring high hydrophilicity (LogP = -3.7) and conformational flexibility due to 52 rotatable bonds [3]. In PROTAC (PROteolysis TArgeting Chimera) design, HO-PEG18-OH serves as a critical spacer connecting the E3 ubiquitin ligase-binding ligand ("anchor") and the target protein-binding moiety ("warhead") [6]. This 79.2 Å-length linker provides optimal spatial separation for ternary complex formation, where its flexibility enables dynamic adjustments between protein interfaces while its hydrophilicity enhances aqueous solubility of hydrophobic PROTAC components [2] [10].
Table 1: Key Physicochemical Properties of HO-PEG18-OH
Property | Value | Significance in PROTAC Design |
---|---|---|
Molecular Formula | C₃₆H₇₄O₁₉ | Defines elemental composition and atom count |
Molecular Weight | 810.96 g/mol | Impacts cellular permeability and bioavailability |
CAS Number | 4445-03-08 | Unique chemical identifier |
Hydrogen Bond Donors | 2 (terminal OH groups) | Influences solubility and polarity |
Hydrogen Bond Acceptors | 19 (ether oxygens + OH) | Enhances aqueous solubility |
Rotatable Bonds | 52 | Provides conformational flexibility |
Appearance | White to off-white oil | Physical state at room temperature |
LogP | -3.7 | Indicates high hydrophilicity |
The application of PEG in bioconjugation dates to the 1970s when Professor Frank Davis pioneered PEGylation of bovine serum albumin to reduce immunogenicity [4]. Early PEG linkers were polydisperse mixtures with broad molecular weight distributions, limiting precise control over bioconjugate properties. The 1990s witnessed a paradigm shift toward monodisperse PEGs (mPEGs) like HO-PEG18-OH, which offer discrete chain lengths and defined terminal functionalities [2] [4]. This advancement enabled reproducible synthesis of bifunctional molecules with tailored pharmacokinetic properties.
The emergence of PROTAC technology in 2001 (with Sakamoto's first peptide-based PROTAC) created demand for sophisticated linkers balancing flexibility, hydrophilicity, and biocompatibility [6] [9]. PEG-based spacers addressed these needs through:
Table 2: Evolution of PEG Linkers in Protein-Targeting Therapeutics
Era | PEG Type | Key Advancements | Limitations |
---|---|---|---|
1970s-1980s | Polydisperse PEGs | First PEGylated drugs (e.g., Adagen® 1990); reduced immunogenicity | Uncontrolled molecular weight; batch variability |
1990s-2000s | mPEGs (PEG2–PEG12) | Site-specific conjugation; improved pharmacokinetics (e.g., Neulasta® 2002) | Limited length options; insufficient for complex chimeras |
2010s-present | Long mPEGs (PEG18–PEG24) | PROTAC/ADC optimization (e.g., HO-PEG18-OH); enhanced solubility for hydrophobic payloads | Synthetic complexity; potential anti-PEG antibodies |
HO-PEG18-OH occupies a critical niche in chemical biology due to its balanced length and physicochemical properties. In PROTACs, its 18-unit chain:
Beyond PROTACs, HO-PEG18-OH derivatives enhance:
Table 3: Representative Therapeutics Utilizing PEG18-Sized Spacers
Therapeutic | Target | Indication | Year Approved | Role of PEG18-type Spacer |
---|---|---|---|---|
Zilbrysq® (zilucoplan) | Complement C5 | Myasthenia Gravis | 2023 | Enhances half-life of peptide inhibitor |
siRNA-LNPs | mRNA payloads | COVID-19 (e.g., Comirnaty™) | 2020 | Stabilizes lipid nanoparticles |
Tesirine ADCs | Various antigens | Oncology (clinical phase) | N/A | Links antibody to cytotoxin payload |
BTK-targeting PROTACs | Bruton tyrosine kinase | Lymphoma (preclinical) | N/A | Connects E3 ligase binder to BTK warhead [6] [9] |
Synthetic Accessibility: HO-PEG18-OH is commercially available as a GMP-grade building block, facilitating reproducible PROTAC/ADC manufacturing [3] [8]. Its terminal hydroxyl groups require activation (e.g., tosylation, mesylation) before conjugation, but avoid the instability associated with premade NHS esters during storage [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7